N-(2,2-dimethoxyethyl)-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
Description
N-(2,2-dimethoxyethyl)-N’-{2-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound with a unique structure that includes both dimethoxyethyl and azatricyclo components
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-24-14(25-2)9-18-16(22)17(23)19-12-6-10-4-3-5-20-13(21)8-11(7-12)15(10)20/h6-7,14H,3-5,8-9H2,1-2H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUQMOZIYMNPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-N’-{2-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the required purity levels for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile employed .
Scientific Research Applications
N-(2,2-dimethoxyethyl)-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its ability to interact with specific biological targets.
Mechanism of Action
The mechanism by which N-(2,2-dimethoxyethyl)-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors involved in key physiological processes .
Comparison with Similar Compounds
Similar Compounds
N-(2,2-dimethoxyethyl)-1H-imidazole-1-carboxamide: This compound shares the dimethoxyethyl component but differs in the rest of its structure.
N-(2,2-dimethoxyethyl)methacrylamide: Another compound with the dimethoxyethyl group, used in different applications.
Uniqueness
N-(2,2-dimethoxyethyl)-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is unique due to its azatricyclo structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-(2,2-dimethoxyethyl)-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound with potential biological activity. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C_{18}H_{24}N_{2}O_{4} and a molecular weight of 336.39 g/mol. Its structural complexity arises from the presence of a tricyclic system and various functional groups that may contribute to its biological activity.
Structural Formula
Antimicrobial Activity
Recent studies have assessed the antimicrobial properties of similar compounds in the same class. For instance, derivatives of azatricyclo compounds have shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . These findings suggest that this compound may exhibit comparable effects.
Anticancer Potential
Research indicates that compounds with similar structural motifs possess anticancer properties. In vitro studies have demonstrated that azatricyclo derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Interaction : The compound may interact with cellular receptors that modulate various physiological responses.
- Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress in target cells, leading to cell death.
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial activity of azatricyclo derivatives, researchers found that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin and chloramphenicol against Bacillus subtilis . This suggests that this compound may also possess significant antibacterial properties.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of structurally related compounds demonstrated that these agents could significantly reduce the viability of breast cancer cells in vitro by inducing apoptosis . The study highlighted the importance of structural features in enhancing biological activity.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Toluene/DMF (1:1) | Reduces side reactions |
| Temperature | 85°C | Maximizes cyclization rate |
| Catalyst | Triethylamine (base) | Enhances amide coupling |
| Reaction Time | 12–18 hours | Completes tricyclic formation |
Basic: What analytical techniques are most effective for structural characterization?
Methodological Answer:
- Primary Techniques :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the dimethoxyethyl group (δ 3.3–3.5 ppm for OCH₃) and azatricyclo protons (δ 6.8–7.2 ppm for aromatic protons) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tricyclic core .
2. X-ray Crystallography : Resolve stereochemistry of the azatricyclo moiety (if single crystals are obtainable) .
3. Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Q. Table 2: Key Spectral Data
| Technique | Critical Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 2.8–3.1 ppm (amide NH) | |
| IR | 1680 cm⁻¹ (C=O stretch) | |
| X-ray | Dihedral angle of 85° in tricyclic core |
Basic: How is biological activity assessed in preliminary studies?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cell Viability : Test in cancer cell lines (e.g., MCF-7) via MTT assay at 1–100 µM concentrations .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%) .
- Animal Models : For advanced studies, administer 10–50 mg/kg in murine models (e.g., xenograft tumors) with pharmacokinetic profiling .
Advanced: How can contradictory data in bioactivity studies be resolved?
Methodological Answer:
- Root-Cause Analysis :
- Purity Verification : Re-test compound batches via HPLC (>98% purity) to exclude impurities as confounding factors .
- Assay Variability : Compare results across orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Model Specificity : Evaluate activity in isogenic cell lines (e.g., wild-type vs. mutant EGFR) to identify target specificity .
- Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) .
Advanced: What computational methods elucidate the role of the azatricyclo moiety in reactivity?
Methodological Answer:
- DFT Calculations :
- MD Simulations : Analyze solvent-accessible surface area (SASA) to assess steric hindrance effects .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Variable Parameters :
- Substituent Variation : Modify dimethoxyethyl groups to ethoxy/methylthio derivatives .
- Scaffold Optimization : Introduce heteroatoms (e.g., S for O) in the tricyclic system .
- DOE (Design of Experiments) : Use fractional factorial design to test substituent combinations (e.g., 2⁴ design for four substituents) .
- Validation : Corrogate activity trends with free-energy perturbation (FEP) simulations .
Q. Table 3: SAR Design Parameters
| Variable | Range Tested | Assay Outcome |
|---|---|---|
| R₁ (OCH₃ → SCH₃) | Increased lipophilicity | Higher membrane permeability |
| R₂ (H → Cl) | Electron-withdrawing effect | Enhanced kinase inhibition |
Advanced: What computational tools model interaction mechanisms with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding modes in ATP-binding pockets (e.g., EGFR kinase domain) .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories to identify critical residues .
- AI-Driven Platforms : Apply COMSOL Multiphysics for reaction dynamics or ligand-receptor binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
